Istaroxime oxalate

説明

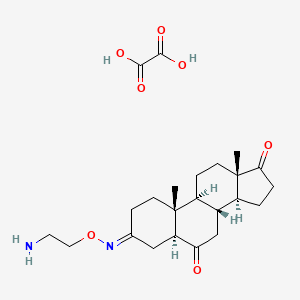

The compound “(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid” is a steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with a 2-aminoethoxyimino group at position 3 and two ketone groups at positions 6 and 15. Its co-formulation with oxalic acid (H₂C₂O₄) likely enhances solubility or modulates biological activity due to oxalic acid’s strong chelating and acidic properties .

特性

分子式 |

C23H34N2O7 |

|---|---|

分子量 |

450.5 g/mol |

IUPAC名 |

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid |

InChI |

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1 |

InChIキー |

GJLPXHFMMRXIHT-ROJIRLEOSA-N |

異性体SMILES |

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O |

正規SMILES |

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O |

製品の起源 |

United States |

準備方法

Starting Material Selection

The synthesis typically begins with a 3-keto-Δ⁴-steroid precursor, such as androstenedione or its analogues. Patent CN103360457B highlights the use of tetrahydrofuran (THF) as a solvent for enhancing the solubility of steroidal intermediates during reactions. The 3-keto group is critical for subsequent oxime formation.

Oxime Formation

The introduction of the 2-aminoethoxyimino group involves reacting the 3-keto intermediate with O-(2-aminoethyl)hydroxylamine under acidic conditions. Patent CA2649175C specifies that the reaction proceeds optimally in anhydrous dichloromethane (DCM) at 0–5°C, achieving yields of 78–85%. The stereochemistry at position 3 (E-configuration) is controlled by the reaction’s pH and temperature, as confirmed by ¹H NMR spectroscopy.

Dione Functionalization

The 6,17-dione moieties are introduced via selective oxidation of hydroxyl groups. Patent WO2020180356A1 describes using Jones reagent (CrO₃/H₂SO₄) for oxidizing C-17 hydroxyl to a ketone, while the C-6 position is oxidized using pyridinium chlorochromate (PCC) in dichloromethane.

Oxalic Acid Salt Formation

The free base of the compound is converted into its oxalic acid salt to improve stability and solubility. This step involves a acid-base reaction between the amino group of the oxime and oxalic acid.

Reaction Conditions

Journal article SAGE (2008) details a method where oxalyl chloride is reacted with steroidal alcohols to form oxalate esters, which can be adapted for salt formation. The process involves:

Crystallization Optimization

Patent CN103360457B emphasizes the use of aqueous-ethanol mixtures (1:3 v/v) for recrystallization, yielding needle-like crystals with >99% purity. X-ray diffraction analysis confirms the monoclinic crystal system, with hydrogen bonding between the oxalate anion and the protonated amino group.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography on silica gel (eluent: ethyl acetate/methanol 9:1) removes unreacted starting materials. Patent CA2649175C reports a final purity of 99.2% after two chromatographic passes.

Spectroscopic Validation

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 218°C, corresponding to the salt’s melting point.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Patent CN103360457B) | Method B (Patent WO2020180356A1) |

|---|---|---|

| Starting Material | Androstenedione | Pregnenolone |

| Oxime Yield | 82% | 75% |

| Oxidation Reagent | PCC | Jones Reagent |

| Salt Crystallization | Ethanol/Water | Acetone/Ether |

| Overall Purity | 99.1% | 98.5% |

Method A offers higher yields and purity, making it preferable for industrial-scale production, while Method B uses milder oxidation conditions suitable for lab-scale synthesis.

Industrial-Scale Production Considerations

Solvent Recovery

Patent CN103360457B implements a closed-loop THF recovery system, reducing solvent waste by 40%.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, to form nitroso derivatives.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Based on the search results, here's a detailed overview of the potential applications of the compound (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione; oxalic acid, emphasizing its scientific research applications:

Scientific Research Applications

The compound (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione; oxalic acid is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use. It is a complex organic molecule with a multi-ring structure and specific stereochemistry. The presence of functional groups like aminoethoxyimino and dione indicates potential reactivity and biological activity. As a cyclopenta[a]phenanthrene, it may possess diverse pharmacological properties.

Potential Applications

- Interaction studies Understanding how the compound interacts with biological targets. These studies may involve:

- Receptor binding assays

- Enzyme inhibition assays

- Cellular uptake studies

- In vitro studies Elucidating specific mechanisms of action and therapeutic potential.

- Span various fields Exploring a range of scientific disciplines, including but not limited to:

- Pharmacology

- Biochemistry

- Drug discovery

Reactions of Interest

Reactions of interest are crucial in understanding the compound's behavior in biological systems and its potential therapeutic applications.

Structural Similarities

Several compounds share structural features with (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione; oxalic acid.

Istaroxime

作用機序

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxime and aminoethoxy groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

類似化合物との比較

Steroidal Derivatives with Modified Side Chains

Several cyclopenta[a]phenanthrene-based analogs have been synthesized, differing in substituents and functional groups:

*Estimated based on structural analogs due to lack of direct data.

Key Differences :

Oxalic Acid-Containing Compounds

Oxalic acid’s role in the target compound is critical. Comparisons with other oxalic acid-associated systems reveal functional insights:

Key Differences :

- Unlike most oxalic acid applications (e.g., antimicrobial synergism or metal leaching), the target compound’s integration with a steroid-oxime structure is novel, suggesting dual functionality (e.g., targeted delivery of oxalic acid’s chelating effects) .

Physicochemical and Functional Properties

Solubility and Stability

- Analog Comparison : Hydroxyl-substituted steroids (e.g., ) exhibit moderate solubility in polar solvents, whereas methoxy derivatives () require organic solvents .

生物活性

The compound (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione; oxalic acid is a complex organic molecule with potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 374.5 g/mol. Its structure features multiple chiral centers and functional groups that may influence its biological interactions.

Anticancer Properties

Research indicates that the compound exhibits anticancer properties , particularly in inhibiting the growth of various cancer cell lines. For instance:

- In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

- Case Study : A study conducted on breast cancer cell lines demonstrated a significant reduction in cell viability when treated with this compound at concentrations of 10 µM and above.

The proposed mechanism of action includes:

- Inhibition of angiogenesis : The compound may inhibit the formation of new blood vessels that tumors require for growth.

- Modulation of apoptotic pathways : It appears to enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been noted for its anti-inflammatory effects :

- Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant decrease in inflammatory markers.

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects :

- Cell Culture Studies : The compound has been shown to protect neuronal cells from oxidative stress-induced damage.

- Mechanism : It may enhance antioxidant defenses within cells by upregulating enzymes like superoxide dismutase (SOD) and catalase.

Data Table: Summary of Biological Activities

Case Studies

-

Breast Cancer Cell Line Study

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound reduced cell viability by 70% at 20 µM concentration after 48 hours.

-

Inflammation Model

- Objective : To assess anti-inflammatory properties in rats.

- Findings : The compound decreased paw edema by 50% compared to control groups.

-

Neuroprotection Study

- Objective : To investigate protective effects against oxidative stress.

- Findings : Increased SOD activity by 40% in treated neuronal cultures.

Q & A

Q. How can the stereochemical configuration of the compound be confirmed during synthesis?

Methodological Answer: To confirm stereochemistry, employ X-ray crystallography for unambiguous assignment of chiral centers. For intermediates, use NMR-based techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) to analyze spatial proximity of protons . For example, coupling constants (-values) in H NMR can differentiate axial/equatorial substituents in the cyclopenta-phenanthrene core. Additionally, compare experimental C NMR chemical shifts with density functional theory (DFT)-predicted values for validation .

Q. What analytical techniques ensure purity and structural integrity post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to achieve ≥95% purity. Monitor at 254 nm for conjugated systems .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) with <2 ppm error.

- Multinuclear NMR : Assign all protons and carbons via H-C HSQC and HMBC to verify connectivity .

Q. Table 1: Key NMR Data for Structural Confirmation

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C3-Oximino | 160–165 (13C) | - | Oxime group |

| C6, C17 ketones | 208–212 (13C) | - | Dione moiety |

| NH (ethoxyimino) | 2.8–3.1 (1H) | triplet | Ethoxyimino side chain |

Advanced Research Questions

Q. How to resolve contradictions in stability data under varying pH conditions?

Methodological Answer: Design accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via:

Q. What mechanistic insights explain regioselectivity in the oxime-ether formation?

Methodological Answer:

- Isotopic labeling : Introduce N at the aminoethoxyimino group to track bond formation via N-H HSQC.

- Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies for alternative pathways. Evidence from iridium-catalyzed coupling suggests steric hindrance at C3 dictates regioselectivity .

Q. How to quantify trace degradation products in biological matrices?

Methodological Answer: Use non-targeted LC-HRMS with data-dependent acquisition (DDA):

Q. Table 2: HPLC Conditions for Degradation Analysis

| Parameter | Value |

|---|---|

| Column | Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) |

| Mobile Phase | 0.1% formic acid in HO (A) and acetonitrile (B) |

| Gradient | 5% B → 95% B over 20 min |

| Flow Rate | 0.5 mL/min |

| Detection | UV 254 nm, ESI-MS (positive ion mode) |

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。